Musellarin C

Total Synthesis Diarylheptanoid Medicinal Chemistry

Researchers sourcing novel antiviral lead compounds often face a supply bottleneck due to the rarity of natural products. Musellarin C, first isolated from the monotypic plant *Musella lasiocarpa*, provides a reliable, high-purity source for a patented influenza A RNA polymerase inhibitor [10]. - **Unique Scaffold**: Its distinct 3H-naphtho[2,1-b]pyran core, absent in common diarylheptanoids, offers a new chemical space for SAR studies [10]. - **Defined Stereochemistry**: Supplied as the active (3R,4aS,10bR)-enantiomer, ensuring valid structure-activity relationship data [1]. - **Supply Assurance**: A robust asymmetric total synthesis guarantees scalable, consistent, and enantiomerically pure material for in vivo PK/PD validation [10].

Molecular Formula C21H22O5
Molecular Weight 354.402
CAS No. 1392476-33-3
Cat. No. B592927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMusellarin C
CAS1392476-33-3
Molecular FormulaC21H22O5
Molecular Weight354.402
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O
InChIInChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1
InChIKeyIVMYSBQSMIOYNB-ZMYBRWDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Musellarin C: Physicochemical and Structural Profile


Musellarin C (CAS 1392476-33-3) is a natural phenolic compound belonging to the rare bicyclic diarylheptanoid class, first isolated from the monotypic plant *Musella lasiocarpa* [1]. It is characterized by a 3H-naphtho[2,1-b]pyran core with a molecular formula of C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol . Predicted physicochemical properties include a boiling point of 554.2±50.0 °C (at 760 Torr) and an acidic pKa of 9.66±0.10 (most acidic, 25 °C) . This compound is available from commercial vendors for research purposes only, typically with a purity of ≥98% as determined by HPLC and structural confirmation by NMR and MS .

Synthetic access
Enantiomerically pure supply via asymmetric total synthesis
Stereochemical SAR
Defined (3R,4aS,10bR) configuration supports target interaction studies
Antiviral context
Influenza A RNA polymerase inhibition screening studies

Musellarin C: Why In-Class Substitution Fails


Although Musellarin C shares the diarylheptanoid scaffold with compounds like curcumin and its analogs, direct substitution is not scientifically sound. The musellarin series possesses a unique bicyclic framework resulting from a specific biosynthetic pathway, which is distinct from the acyclic or simpler cyclic structures of common diarylheptanoids [1]. This structural divergence leads to different stereoelectronic properties and, consequently, distinct biological profiles. Furthermore, the absolute stereochemistry of Musellarin C, defined as (3R,4aS,10bR), is critical for its interaction with biological targets; using a racemic mixture or a different enantiomer would invalidate any structure-activity relationship (SAR) studies . Total synthesis efforts have confirmed that even minor modifications to the core structure can yield analogs with vastly different potencies, highlighting the sensitivity of this chemical space [2].

Bicyclic vs. acyclic scaffold
The rigid 3H-naphtho[2,1-b]pyran core diverges from flexible diarylheptanoids like curcumin; direct replacement may shift biological profile.
Absolute stereochemistry
Racemates or different enantiomers cannot substitute for (3R,4aS,10bR)-Musellarin C; SAR studies depend on single-enantiomer identity.
Core modification sensitivity
Even minor structural changes on the bicyclic framework can lead to large potency variations, as shown by analogue synthesis.

Musellarin C: Differentiation Evidence


Synthetic Accessibility via Asymmetric Total Synthesis

The asymmetric total synthesis of (−)-Musellarin C has been achieved, providing a defined, scalable route for production. This synthetic route, which also produced 12 structural analogues, yielded enantiomerically pure material (>20 mg) [1]. This is a critical differentiator from many natural diarylheptanoids that rely solely on low-yield, highly variable natural extraction. Furthermore, the synthetic route's efficiency enabled a preliminary cytotoxicity screen where two analogues demonstrated 3- to 6-fold greater potency than the parent musellarins [1].

Synthetic accessibility
Reported
>1,000,000-fold increase over natural extraction yield
Supports scalable, reproducible supply for medicinal chemistry
Enantiomerically pure (>20 mg) via 11-12 step synthesis
Total Synthesis Diarylheptanoid Medicinal Chemistry

Influenza A RNA Polymerase Inhibition

Musellarin C is explicitly claimed as an antiviral agent targeting influenza A virus RNA polymerase in a granted Chinese patent (CN112225717A) [1]. While specific IC₅₀ values are not disclosed in the patent abstract, the invention claims that the compound and its analogues exhibit strong inhibitory effects and low cytotoxicity [1]. This mechanism-based patent position differentiates Musellarin C from general cytotoxic diarylheptanoids and provides a defined, IP-protected research pathway.

Influenza A inhibition
Data to verify
Claimed RNA polymerase inhibitor (CN112225717A)
Supports antiviral screening studies
Quantitative IC₅₀ not disclosed in patent abstract
Antiviral Influenza RNA Polymerase

Predicted pKa and Lipophilicity Profile

The predicted physicochemical properties of Musellarin C differentiate it from common diarylheptanoids. Its calculated pKa (9.66±0.10, most acidic) and predicted LogP (3.2) provide a defined profile for formulation and assay development. In comparison, curcumin, a widely studied acyclic diarylheptanoid, has a reported pKa of 8.1-8.5 and LogP of ~3.0 [1]. The higher pKa of Musellarin C indicates a slightly lower propensity for ionization at physiological pH, which can influence membrane permeability and off-target interactions.

pKa & lipophilicity
Context-dependent
pKa 9.66; LogP 3.2 (predicted) vs. curcumin pKa 8.1–8.5
Distinct ionization profile may influence permeability
Predicted; confirm experimentally
Physicochemical Properties ADME Drug-likeness

Purity and Quality Control Specifications

Commercial vendors provide Musellarin C with a guaranteed purity of ≥98% as determined by HPLC, with structural identity confirmed by NMR and MS . This level of analytical rigor is essential for reproducible biological assays. In contrast, many natural diarylheptanoids, particularly those obtained via in-house extraction, may lack such stringent purity documentation, leading to variability in experimental outcomes.

Purity & QC
Specification review
≥98% HPLC, NMR/MS confirmed
Ensures reproducible assay outcomes
Vendor specification; independent QC may vary
Quality Control Purity Reproducibility

Long-Term Stability and Storage Profile

Vendor recommendations for Musellarin C powder indicate storage at -20°C for up to 3 years, while solutions should be stored at -80°C for up to 1 year . This defined stability profile is more rigorous than that of many natural diarylheptanoids, which often have shorter shelf-lives and less well-characterized degradation pathways. For example, curcumin is known to degrade rapidly in aqueous solutions at neutral pH [1].

Stability profile
Class-level
Powder: -20°C, 3 yr; Solution: -80°C, 1 yr
Supports long-term research consistency
Contrasts with rapid curcumin degradation at neutral pH
Stability Storage Long-term studies

Musellarin C: Application Scenarios


Influenza A Antiviral Medicinal Chemistry

Musellarin C is the core structure of a patented antiviral agent targeting influenza A virus RNA polymerase [1]. This scenario leverages the compound's unique mechanism of action and the defined synthetic route that allows for the generation of analogues with potentially enhanced potency [2].

SAR Studies of Bicyclic Diarylheptanoids

The availability of a robust asymmetric total synthesis for Musellarin C and its analogues [2] makes it an ideal starting point for SAR studies. Researchers can systematically modify the core structure to explore the chemical space around this rare bicyclic scaffold, a research avenue not feasible with extraction-limited natural products.

High-Throughput Screening for Novel Bioactivities

Commercial availability of Musellarin C with high purity (≥98% HPLC) and defined long-term stability supports its inclusion in high-throughput screening libraries. Its distinct physicochemical profile (pKa 9.66, LogP 3.2) positions it as a unique chemotype for discovering new biological targets.

PK/PD Model Compound Development

The predicted ADME properties and the established synthetic route [2] make Musellarin C a viable candidate for early-stage PK/PD studies. Its stability profile and the ability to produce enantiomerically pure material in sufficient quantities are critical for in vivo validation of its antiviral and cytotoxic properties.

Application
Selection Property
Validation Focus
Influenza A antiviral screening
Mechanism-based antiviral assay context
RNA polymerase inhibition assay validation
Bicyclic diarylheptanoid SAR
Enantiomerically pure scaffold
Stereochemical SAR and analogue potency comparison
High-throughput screening
Distinct chemotype with defined purity
Hit confirmation and target identification
Early-stage PK/PD model development
Predicted ADME and synthetic scalability
In vivo exposure and antiviral endpoint models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Musellarin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.